molecular formula C25H28FN3O2 B2635841 N-(3,4-dimethylphenyl)-2-[2-(4-fluorophenyl)-3-oxo-1,4-diazaspiro[4.6]undec-1-en-4-yl]acetamide CAS No. 872206-19-4

N-(3,4-dimethylphenyl)-2-[2-(4-fluorophenyl)-3-oxo-1,4-diazaspiro[4.6]undec-1-en-4-yl]acetamide

Cat. No. B2635841
CAS RN: 872206-19-4
M. Wt: 421.516
InChI Key: OXAFUVUEHPPVMS-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-[2-(4-fluorophenyl)-3-oxo-1,4-diazaspiro[4.6]undec-1-en-4-yl]acetamide is a useful research compound. Its molecular formula is C25H28FN3O2 and its molecular weight is 421.516. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Structural Analysis

The compounds related to N-(3,4-dimethylphenyl)-2-[2-(4-fluorophenyl)-3-oxo-1,4-diazaspiro[4.6]undec-1-en-4-yl]acetamide have been studied for various applications, including their potential as anti-inflammatory agents. A study by Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide and found that some showed significant anti-inflammatory activity (Sunder & Maleraju, 2013). This suggests a potential application in developing anti-inflammatory medications.

Olszewska, Tarasiuk, and Pikus (2011) characterized N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, including compounds with a structural similarity to the chemical , through X-ray powder diffraction, highlighting their potential use as pesticides (Olszewska, Tarasiuk, & Pikus, 2011).

Analgesic Properties

Park et al. (1995) examined a compound with a structural core similar to N-(3,4-dimethylphenyl)-2-[2-(4-fluorophenyl)-3-oxo-1,4-diazaspiro[4.6]undec-1-en-4-yl]acetamide, identifying potent analgesic properties. The study's findings on the crystal structure of N-[3-(3,4-dimethylphenyl)propyl] (4-hydroxy-3-methoxyphenyl)acetamide offer insights into the conformational attributes that might contribute to analgesic effectiveness (Park et al., 1995).

Antiplasmodial Activity

Mphahlele, Mmonwa, and Choong (2017) synthesized a series of N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides and evaluated them for in vitro antiplasmodial properties. Their research indicates the potential application of structurally related compounds in malaria treatment, emphasizing the importance of specific substituent groups for biological activity (Mphahlele, Mmonwa, & Choong, 2017).

Dual Angiotensin II and Endothelin A Receptor Antagonism

Murugesan et al. (2002) developed N-isoxazolyl biphenylsulfonamides with dual activity for both angiotensin II and endothelin A receptors, suggesting a novel approach for treating hypertension. This research underlines the therapeutic potential of compounds with structural features akin to N-(3,4-dimethylphenyl)-2-[2-(4-fluorophenyl)-3-oxo-1,4-diazaspiro[4.6]undec-1-en-4-yl]acetamide in cardiovascular diseases (Murugesan et al., 2002).

properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[2-(4-fluorophenyl)-3-oxo-1,4-diazaspiro[4.6]undec-1-en-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28FN3O2/c1-17-7-12-21(15-18(17)2)27-22(30)16-29-24(31)23(19-8-10-20(26)11-9-19)28-25(29)13-5-3-4-6-14-25/h7-12,15H,3-6,13-14,16H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXAFUVUEHPPVMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C(=NC23CCCCCC3)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-2-[2-(4-fluorophenyl)-3-oxo-1,4-diazaspiro[4.6]undec-1-en-4-yl]acetamide

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